![molecular formula C9H15NO2 B3236900 Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate CAS No. 1378569-87-9](/img/structure/B3236900.png)
Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate
Overview
Description
“Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate” is a chemical compound with the IUPAC name “methyl hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate”. It has a molecular weight of 169.22 . The compound is in liquid form .
Synthesis Analysis
The synthesis of pyrrole derivatives, which includes “Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate”, often involves the reaction of amines with other organic compounds. For instance, the reaction between methyl-2,5-dioxopyrrolidine-1-carboxylate and Petasis reagent led to the formation of a dienamine product, which was then isomerized under mild conditions to give a pyrrole derivative .Molecular Structure Analysis
The InChI code for “Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate” is1S/C9H15NO2/c1-12-8(11)9-4-2-3-7(9)5-10-6-9/h7,10H,2-6H2,1H3
. This indicates the arrangement of atoms and the chemical bonds that hold the atoms together. Chemical Reactions Analysis
The chemical reactions involving pyrrole derivatives are diverse. For instance, the reaction between methyl-2,5-dioxopyrrolidine-1-carboxylate and Petasis reagent led to the formation of a dienamine product, which was then isomerized under mild conditions to give a pyrrole derivative .Physical And Chemical Properties Analysis
“Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate” is a liquid . Its exact physical and chemical properties such as melting point, boiling point, and density are not mentioned in the search results.Scientific Research Applications
Synthesis and Chemical Reactions
Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate and its derivatives are integral in various synthetic chemical processes. For instance, a study by Seo Won-Jun et al. (1994) reported the synthesis of derivatives of octahydro-2,3-dioxo-cyclopenta[b]pyrrole-3a-carboxylate, which have applications in developing heterocyclic compounds (Seo Won-Jun et al., 1994). Similarly, Yi‐Feng Wang et al. (2012) developed a method for copper-catalyzed aerobic methyl/methylene oxygenation of substituted pyrroles, which is significant for synthesizing carbonyl indoles and pyrroles (Wang et al., 2012).
Development of Novel Compounds
Research by Griffin et al. (2012) demonstrates the use of methyleneaziridines, leading to the creation of cis-octahydrocyclopenta[c]pyrroles with multiple stereocentres, highlighting the complexity and versatility of this compound in creating novel chemical structures (Griffin et al., 2012).
Supramolecular Chemistry
In the field of supramolecular chemistry, research by Borman et al. (2011) indicates the role of meso-Octamethylcalix[4]pyrrole (C4P) in enhancing sulfate selectivity in solvent extraction processes. This study showcases the potential of methyl octahydrocyclopenta[c]pyrrole-1-carboxylate derivatives in advanced chemical separation techniques (Borman et al., 2011).
Catalysis and Green Chemistry
Fan et al. (2008) discussed the green synthesis of methyl pyrrole-1-carboxylate using solid base catalysts, illustrating the role of pyrrole derivatives in eco-friendly chemical processes (Fan et al., 2008).
Future Directions
Pyrrole derivatives, including “Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate”, have diverse biological activities and are considered potential sources of biologically active compounds . Therefore, the future directions in the research of this compound could involve exploring its potential therapeutic applications and optimizing its synthesis process.
properties
IUPAC Name |
methyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-9(11)8-7-4-2-3-6(7)5-10-8/h6-8,10H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWYWKFLNLXEHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCCC2CN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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